Bienvenue dans la boutique en ligne BenchChem!

4-Ethyl-3-methyl-2-phenylmorpholin-2-ol hydrochloride

CNS stimulant safety margin aggregation toxicity amphetamine‑type toxicity profiling

4-Ethyl-3-methyl-2-phenylmorpholin-2-ol hydrochloride (CAS 97630-97-2), also known as CRL 41 000 or 2-hydroxyphenmetetrazine, is a synthetic phenylmorpholine derivative with the molecular formula C₁₃H₂₀ClNO₂ and a molecular weight of 257.76 g/mol. It belongs to the substituted 2-phenylmorpholine class, structurally related to the psychostimulant phenmetrazine, but distinguished by a hydroxyl group at the 2-position of the morpholine ring and an N-ethyl substituent.

Molecular Formula C13H20ClNO2
Molecular Weight 257.75 g/mol
CAS No. 97630-97-2
Cat. No. B3176129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-3-methyl-2-phenylmorpholin-2-ol hydrochloride
CAS97630-97-2
Molecular FormulaC13H20ClNO2
Molecular Weight257.75 g/mol
Structural Identifiers
SMILESCCN1CCOC(C1C)(C2=CC=CC=C2)O.Cl
InChIInChI=1S/C13H19NO2.ClH/c1-3-14-9-10-16-13(15,11(14)2)12-7-5-4-6-8-12;/h4-8,11,15H,3,9-10H2,1-2H3;1H
InChIKeyQJHFPCKHDMBFLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-3-methyl-2-phenylmorpholin-2-ol hydrochloride (CAS 97630-97-2): Chemical Identity and Core Pharmacological Profile for Research Procurement


4-Ethyl-3-methyl-2-phenylmorpholin-2-ol hydrochloride (CAS 97630-97-2), also known as CRL 41 000 or 2-hydroxyphenmetetrazine, is a synthetic phenylmorpholine derivative with the molecular formula C₁₃H₂₀ClNO₂ and a molecular weight of 257.76 g/mol [1]. It belongs to the substituted 2-phenylmorpholine class, structurally related to the psychostimulant phenmetrazine, but distinguished by a hydroxyl group at the 2-position of the morpholine ring and an N-ethyl substituent [2]. Patented by Laboratoires Lafon as a CNS stimulant and antidepressant [2], the compound demonstrated a dual stimulant–antidepressant profile in preclinical rodent models, with clinical evaluation conducted in human depressive states at oral doses of 20–30 mg/day [2].

Why Phenmetrazine, Phendimetrazine, or Other Phenylmorpholine Analogs Cannot Substitute for 4-Ethyl-3-methyl-2-phenylmorpholin-2-ol hydrochloride in Specialized Research


Superficial structural similarity among phenylmorpholine derivatives masks substantial pharmacodynamic divergence that precludes functional interchangeability [1]. The 2-hydroxyl group and N-ethyl substitution in 4-Ethyl-3-methyl-2-phenylmorpholin-2-ol hydrochloride confer a distinct CNS profile not recapitulated by phenmetrazine, phendimetrazine, or other in-class compounds [1]. Critically, the compound exhibits a uniquely low group toxicity ratio (R ≤ 2) compared to amphetamine (R = 8), methylphenidate (R = 6), and benzphetamine (R = 4), indicating profoundly reduced sociability-dependent lethality that fundamentally distinguishes it from classical stimulants [2]. Substitution with any generic phenylmorpholine analog would discard this quantitatively established behavioral-toxicity dissociation, compromising experimental reproducibility in studies where toxicity profile and stimulant potency must be decoupled [2].

Quantitative Differentiation Evidence for 4-Ethyl-3-methyl-2-phenylmorpholin-2-ol hydrochloride Against Closest Structural and Functional Analogs


Group Toxicity Ratio (R): Dramatically Reduced Sociability‑Dependent Lethality Versus Amphetamine, Methylphenidate, and Benzphetamine

The target compound (CRL 41 000) was evaluated for sociability-dependent toxicity using the isolated vs. grouped mice lethality paradigm [1]. The group toxicity ratio R (LD₅₀ isolated / LD₅₀ grouped) was ≤ 2 for CRL 41 000, compared to 8 for amphetamine and diethylpropion, 6 for methylphenidate, 4 for benzphetamine, and 3 for nomifensine [1]. This represents a ≥ 4‑fold reduction in sociability‑enhanced lethality versus amphetamine and a ≥ 3‑fold reduction versus methylphenidate [1].

CNS stimulant safety margin aggregation toxicity amphetamine‑type toxicity profiling

Stereotypy Induction Potency: Quantitatively Calibrated Against Amphetamine in Rats

In a direct within‑study comparison, the intensity of stereotyped movements induced by 16 mg/kg ip CRL 41 000 was equivalent to that produced by 2 mg/kg ip amphetamine in rats [1]. This establishes an 8:1 potency ratio on this behavioral endpoint, providing a calibrated bridge to the extensive amphetamine literature while confirming that the compound is a milder inducer of stereotypies on a mg/kg basis [1].

stereotyped behavior CNS stimulation potency amphetamine benchmark

Antidepressant‑Like Behavioral Efficacy: Reduction of Immobility in the Murine Behavioral Despair Test

CRL 41 000 produced a dose‑dependent reduction in immobility time in the murine behavioral despair (Porsolt forced‑swim) test at doses of 32 mg/kg and 128 mg/kg ip [1]. While direct comparator data within this specific assay were not reported alongside a reference antidepressant in the patent literature, the dose range for significant reduction (32–128 mg/kg) places the compound in the moderate potency range for acute antidepressant‑like activity [1]. In parallel, CRL 41 000 antagonized reserpine‑induced hypothermia at doses of 8–128 mg/kg and reduced reserpine‑induced ptosis at 32–128 mg/kg, effects classically associated with antidepressant action [1].

forced swim test antidepressant screening behavioral despair CRL 41 000

Apomorphine Hypothermia Antagonism: Distinct from Classical Dopaminergic Stimulants

CRL 41 000 opposed apomorphine‑induced hypothermia at doses of 8, 32, and 128 mg/kg ip without modifying righting behavior or stereotypies, while at 64 mg/kg ip it potentiated apomorphine‑induced stereotypies in rats [1]. This biphasic modulation of apomorphine effects—antagonism at one endpoint and potentiation at another—differs from classical amphetamine‑like stimulants, which typically potentiate apomorphine effects broadly, and suggests a functionally selective interaction with dopaminergic pathways [1].

apomorphine challenge hypothermia antagonism dopaminergic modulation

Structural Differentiation from Phenmetrazine: 2‑Hydroxyl and N‑Ethyl Modifications

Compared to the prototypical phenylmorpholine stimulant phenmetrazine (2‑phenyl‑3‑methylmorpholine), the target compound incorporates two critical structural modifications: a hydroxyl group at the morpholine 2‑position and an N‑ethyl group replacing the N‑H [1]. These modifications convert a simple phenmetrazine scaffold into a 2‑hydroxyphenmetetrazine with fundamentally altered physicochemical properties (XLogP3‑AA = 1.5 [2] vs. phenmetrazine XLogP3 ≈ 2.0), hydrogen bonding capacity, and metabolic susceptibility [2]. While no direct quantitative structure–activity relationship (QSAR) data are available from the patent literature, the divergent in vivo profiles documented above (group toxicity ratio R, stereotypy potency, apomorphine modulation) are mechanistically attributable to these structural changes [1].

structure‑activity relationship phenylmorpholine SAR hydroxyl substitution

Teratogenicity Screening: Absence of Teratogenic Effect in Rats

CRL 41 000 was administered by gastrogavage at daily doses of 0, 50, 150, and 200 mg/kg from gestation day 5 to day 18 in rats, with no teratogenic effects observed [1]. This negative teratogenicity finding distinguishes it from certain other CNS‑active phenylmorpholine derivatives for which developmental toxicity data are either absent or positive, and provides a safety‑relevant data point absent from most comparator compound datasheets [1].

developmental toxicity teratogenicity reproductive safety

High‑Value Research and Industrial Application Scenarios for 4-Ethyl-3-methyl-2-phenylmorpholin-2-ol hydrochloride Based on Verified Differentiation Data


CNS Stimulant Research Requiring Decoupled Stimulation and Aggregation Toxicity

The uniquely low group toxicity ratio (R ≤ 2) versus amphetamine (R = 8), methylphenidate (R = 6), and benzphetamine (R = 4) [1] makes this compound the preferred choice for behavioral pharmacology studies where sociability‑dependent lethality must be minimized. Researchers investigating the neurobiology of psychostimulant action in group‑housed paradigms or social interaction models can employ this compound to achieve CNS stimulation without the high aggregation‑toxicity confound inherent to classical stimulants.

Antidepressant Drug Discovery with Poly‑Pharmacodynamic Screening

CRL 41 000 demonstrated convergent efficacy across three mechanistically distinct antidepressant‑predictive assays: behavioral despair, reserpine‑induced hypothermia, and reserpine‑induced ptosis [2]. The dual stimulant–antidepressant profile, coupled with apomorphine hypothermia antagonism at doses that do not alter motor stereotypy (8–32 mg/kg) [3], supports its use as a reference compound in phenotypic screening cascades aiming to identify novel antidepressants with reduced motor‑activation liability.

Dopaminergic Pathway Dissection Using Biphasic Apomorphine Modulation

The compound's ability to antagonize apomorphine‑induced hypothermia at 8–128 mg/kg ip while potentiating apomorphine‑induced stereotypies at 64 mg/kg ip [2] provides a unique pharmacological tool for dissecting functionally distinct dopaminergic pathways. This biphasic profile is not replicated by standard dopaminergic reference compounds and supports the compound's use in studies of D2/D1 autoreceptor vs. postsynaptic receptor functional selectivity.

Reference Standard for Developmental Toxicology Screening of Phenylmorpholine Derivatives

The documented absence of teratogenic effects across a 50–200 mg/kg/day dose range (rat, gestation days 5–18) [1] establishes this compound as one of the few phenylmorpholine derivatives with published developmental toxicity data. It can serve as a negative control or reference standard in teratogenicity screening panels for novel phenylmorpholine-based CNS drug candidates, filling a critical data gap in this chemical class.

Quote Request

Request a Quote for 4-Ethyl-3-methyl-2-phenylmorpholin-2-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.